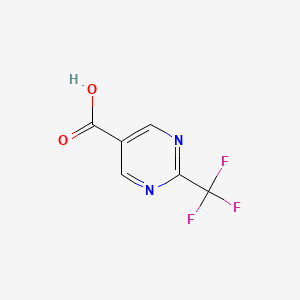

2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLZXVNOHDUMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442047 | |

| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306960-77-0 | |

| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust synthetic pathway including experimental protocols, and relevant characterization data. While the direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motif is common in bioactive compounds, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, constituting the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The convergence of these two structural features in this compound makes it a compound of significant interest for the development of novel pharmaceuticals and agrochemicals. This guide elucidates the key technical aspects related to its synthesis and characterization.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 306960-77-0 | [1][2] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |

| Molecular Weight | 192.10 g/mol | [2] |

| Melting Point | 170-175 °C | |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C | |

| SMILES | O=C(O)c1cncnc1C(F)(F)F | [2] |

| InChI | 1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) | [2] |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data | |

| ¹H NMR | Data available; specific shifts depend on solvent. |

| ¹³C NMR | Data available; specific shifts depend on solvent. |

| ¹⁹F NMR | Data available; specific shifts depend on solvent. |

| Mass Spectrometry | Consistent with the molecular weight. |

| FT-IR | Characteristic peaks for carboxylic acid and pyrimidine ring. |

Table 2: Summary of Spectroscopic Data.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of its ethyl ester precursor, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, following a general procedure for 2-substituted pyrimidine-5-carboxylic esters.[4] The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This procedure is adapted from the general method described by Zhichkin, Fairfax, and Eisenbeis for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[4] The reaction involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a trifluoroacetamidinium salt.

Experimental Protocol:

-

Preparation of the Trifluoroacetamidinium Salt: Trifluoroacetamidine hydrochloride can be prepared by reacting trifluoroacetonitrile with ammonium chloride or by other established methods.

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: This reagent is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[4]

-

Condensation Reaction:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add the trifluoroacetamidinium salt (1.1 equivalents) to the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

-

Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure in organic synthesis.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water or ethanol and water.

-

-

Hydrolysis:

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3.0 equivalents), to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1 M hydrochloric acid).

-

The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Caption: Synthetic pathway for this compound.

Biological Context and Potential Applications

While specific biological studies on this compound are not extensively reported, the trifluoromethylpyrimidine scaffold is a key feature in many biologically active molecules. Derivatives of trifluoromethylpyrimidine have been investigated for their potential as:

The carboxylic acid functionality of the title compound provides a handle for further chemical modifications, such as amide bond formation, allowing for its use as a versatile building block in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Caption: Potential derivatization and screening workflow.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new chemical entities for the pharmaceutical and agrochemical industries. This technical guide provides a solid foundation of its chemical properties and a reliable synthetic route, empowering researchers to utilize this compound in their research and development activities. Further investigation into the direct biological effects of this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 306960-74-7 [m.chemicalbook.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. berrchem.com [berrchem.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. Its rigid pyrimidine scaffold, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most notably, the applications of this compound and its derivatives in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in these fields.

Chemical and Physical Properties

This compound is a white to pale yellow solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |

| Molecular Weight | 192.10 g/mol | [2] |

| CAS Number | 306960-77-0 | [2] |

| Melting Point | 170-175 °C | [2] |

| Boiling Point | 220.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.23 ± 0.10 (Predicted) | [1] |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Slightly soluble in water | [1] |

Synthesis and Derivatization

The primary role of this compound in research and development is as a key intermediate in the synthesis of more complex molecules. The general workflow for its synthesis and subsequent derivatization is outlined below.

Experimental Protocols

A plausible synthetic route to ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate involves the reaction of ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate with hydrogen in the presence of a palladium catalyst.[3]

-

Reagents and Materials:

-

Ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate

-

Hydrogen gas

-

10% Palladium on activated carbon

-

N-ethyl-N,N-diisopropylamine

-

Ethanol

-

Dichloromethane

-

-

Procedure:

-

Dissolve ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate in a mixture of ethanol and dichloromethane.

-

Add N-ethyl-N,N-diisopropylamine and 10% palladium on activated carbon to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (760.051 Torr) for 2 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography) to yield ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

-

The synthesis of the title compound is achieved through the hydrolysis of its corresponding ethyl ester.[1]

-

Reagents and Materials:

-

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

-

1 M Aqueous lithium hydroxide solution

-

Tetrahydrofuran (THF)

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (56.8 g, 252.8 mmol) in THF (500 mL).

-

To this solution, add a 1 M aqueous lithium hydroxide solution (380 mL, 379.3 mmol).

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove the THF.

-

Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration to afford this compound as an off-white powder (44.4 g, 91% yield).[1]

-

The product can be characterized by ¹H NMR (500 MHz, DMSO-d6): δ 9.44 (s, 2H) and LCMS.[1]

-

Biological Activities and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Derivatives of this compound have been extensively investigated as potential anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[4]

A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors. The following table summarizes the in vitro activity of a particularly potent derivative.

| Compound | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| 9u | EGFR Kinase | 0.091 | A549 | 0.35 | [5] |

| MCF-7 | 3.24 | [5] | |||

| PC-3 | 5.12 | [5] |

The following is a general protocol for an in vitro EGFR kinase assay.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds (derivatives of this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well).

-

Add 2 µL of the substrate/ATP mix.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

-

Antifungal Activity

Derivatives of this compound have also shown promising antifungal activity against various plant pathogenic fungi.

| Compound | Fungus | EC₅₀ (µg/mL) | Reference |

| 5o | Phomopsis sp. | 10.5 | [6] |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [6] |

-

Reagents and Materials:

-

Potato Dextrose Agar (PDA)

-

Test compounds

-

Dimethyl sulfoxide (DMSO)

-

Cultures of test fungi (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)

-

Sterile petri dishes

-

Cork borer (5 mm diameter)

-

-

Procedure:

-

Dissolve the test compounds in DMSO to a stock concentration.

-

Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).

-

Pour the PDA containing the test compound into sterile petri dishes and allow it to solidify.

-

Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus.

-

Place the mycelial disc in the center of the PDA plate containing the test compound.

-

Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.

-

Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate containing only DMSO.

-

Determine the EC₅₀ value by testing a range of concentrations.[6][7]

-

Antiviral Activity

Certain derivatives have been evaluated for their antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).

| Compound | Activity Type | Inhibition Rate (%) at 500 µg/mL | Reference |

| 5j | Curative | 76.3 | |

| 5m | Protective | 66.4 | |

| Ningnanmycin (Control) | Curative | 54.0 |

-

Reagents and Materials:

-

Nicotiana tabacum L. plants

-

Purified Tobacco Mosaic Virus (TMV)

-

Test compounds

-

Phosphate buffer

-

Carborundum

-

-

Procedure:

-

Select healthy tobacco plants of a suitable age.

-

For the curative activity assay, inoculate the leaves with TMV by gently rubbing the leaf surface with a mixture of TMV and carborundum in phosphate buffer. After a set time (e.g., 2-3 days), apply the test compound solution to one half of the leaf and the solvent control to the other half.

-

For the protective activity assay, apply the test compound solution to one half of the leaf and the solvent control to the other half. After 24 hours, inoculate the entire leaf with TMV.

-

Keep the plants under suitable growing conditions and count the number of local lesions that appear on each half of the leaf after 3-4 days.

-

Calculate the percentage of inhibition for each treatment.

-

Conclusion

This compound is a versatile and valuable building block in the design and synthesis of novel bioactive compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, mycology, and virology. The synthetic accessibility of this core structure, coupled with the diverse biological activities of its derivatives, ensures that it will remain an important scaffold for future research in drug discovery and development. This technical guide provides a solid foundation of the current knowledge surrounding this compound, offering detailed protocols and a summary of key findings to aid researchers in their endeavors.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97 306960-77-0 [sigmaaldrich.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential for biological applications. While direct biological activity data for the core molecule is limited, this guide infers potential applications based on the activities of its known derivatives and proposes a strategic workflow for its biological evaluation.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound that serves as a versatile scaffold in the synthesis of more complex molecules. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 306960-77-0 | [1] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |

| Molecular Weight | 192.10 g/mol | [2] |

| Melting Point | >210 °C | [3] |

| Boiling Point | 237 °C (predicted) | [3] |

| Density | 1.491 g/cm³ (predicted) | [3] |

| Form | Solid | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of trifluoroacetamidine with an appropriate three-carbon building block to form the pyrimidine ring, followed by hydrolysis of the resulting ester.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[4][5]

-

Materials:

-

Trifluoroacetamidine

-

Ethyl 3,3-diethoxypropionate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of trifluoroacetamidine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

To this mixture, add ethyl 3,3-diethoxypropionate (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Quench the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

-

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis protocol.

-

Materials:

-

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

-

Aqueous sodium hydroxide (or another suitable base) or hydrochloric acid

-

Ethanol (co-solvent)

-

Diethyl ether

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which should precipitate the carboxylic acid.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not extensively reported in the scientific literature. Its primary role appears to be that of a key intermediate in the synthesis of more complex, biologically active molecules. The trifluoromethyl group is known to often enhance the metabolic stability and binding affinity of compounds.[6]

Derivatives of this core structure have shown significant activity in several therapeutic areas:

-

Anticancer Activity: Numerous derivatives have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Some of these compounds have demonstrated low micromolar to nanomolar IC₅₀ values against various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate).[7] Additionally, other derivatives have shown promising antiproliferative activity against a range of cancer cell lines.[2][6]

-

Antiviral and Antifungal Activity: Certain trifluoromethyl pyrimidine derivatives have exhibited significant in vitro activity against Tobacco Mosaic Virus (TMV) and various fungal strains.[8]

Given the established biological activities of its derivatives, this compound represents a valuable starting point for the development of novel therapeutic agents.

Proposed Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound and its novel derivatives, the following experimental workflow is proposed.

Caption: Proposed workflow for biological evaluation.

Detailed Methodologies for Key Assays

-

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

-

Kinase Inhibition Assay:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the kinase, substrate, ATP, and various concentrations of the test compound in a reaction buffer.

-

After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.

-

Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence, which is proportional to the kinase activity.

-

-

Western Blot Analysis:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated and total EGFR, STAT5, AKT, ERK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While direct evidence of its biological activity is scarce, the significant therapeutic potential demonstrated by its derivatives, particularly in oncology and infectious diseases, underscores the importance of this chemical entity. The synthetic protocols and proposed biological screening workflow provided in this guide offer a solid foundation for researchers to further explore the potential of this compound and its novel analogs in the development of new therapeutic agents.

References

- 1. H54088.MD [thermofisher.com]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 306960-74-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to Pyrimidine Carboxylic Acids: From Biosynthesis to Therapeutic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrimidine carboxylic acids represent a cornerstone class of heterocyclic compounds, fundamentally important in both biological systems and medicinal chemistry. As derivatives of pyrimidine, a core component of nucleobases, these molecules are intrinsically recognized by biological machinery, making them prime candidates for therapeutic intervention. This guide provides an in-depth exploration of the synthesis, chemical properties, biological significance, and pharmacological applications of pyrimidine carboxylic acids. We delve into the pivotal role of orotic acid in de novo pyrimidine biosynthesis, detail robust synthetic protocols for key isomers, and survey their application as versatile scaffolds in the development of anticancer, antiviral, and antibacterial agents. This document is intended to serve as a technical resource, bridging foundational chemistry with practical applications for professionals engaged in drug discovery and development.

The Pyrimidine Carboxylic Acid Scaffold: An Introduction

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] This core structure is biologically ubiquitous, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[3][4] The introduction of a carboxylic acid group onto this privileged scaffold creates pyrimidine carboxylic acids, compounds that merge the biological relevance of the pyrimidine nucleus with the versatile chemical reactivity of a carboxyl group.[5]

This unique combination makes them valuable as:

-

Metabolic Intermediates: Orotic acid (pyrimidine-6-carboxylic acid) is a critical precursor in the biosynthesis of pyrimidine nucleotides.[6][7]

-

Synthetic Building Blocks: The carboxyl group serves as a reactive handle for esterification, amidation, and other transformations, allowing for the construction of complex molecules and libraries of potential drug candidates.[5][8][9]

-

Pharmacophores: The pyrimidine ring and carboxylic acid can engage in specific hydrogen bonding and ionic interactions with biological targets like enzymes and receptors, forming the basis for their therapeutic effects.[4]

Their application spans a wide range of therapeutic areas, including oncology, virology, and microbiology, solidifying their status as a key molecular framework in modern drug discovery.[2][10][11]

Physicochemical Properties and Key Structural Isomers

The position of the carboxylic acid group on the pyrimidine ring dictates the molecule's steric and electronic properties, influencing its reactivity, solubility, and biological target engagement. The most commonly studied isomers are the 2-, 4-, and 5-carboxylic acids.

| Property | Pyrimidine-2-carboxylic acid | Pyrimidine-4-carboxylic acid | Pyrimidine-5-carboxylic acid | Orotic Acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) |

| CAS Number | 31519-62-7[12][13] | 31462-59-6[8][14] | 4595-61-3[15] | 65-86-1[16] |

| Molecular Formula | C₅H₄N₂O₂[12][13] | C₅H₄N₂O₂[8] | C₅H₄N₂O₂[15] | C₅H₄N₂O₄[17] |

| Molecular Weight | 124.10 g/mol [12][18] | 124.1 g/mol [8] | 124.10 g/mol [15] | 156.10 g/mol |

| Appearance | White to off-white or light yellow solid/crystals[12][19] | White solid[8] | White solid | White crystalline powder |

| Melting Point (°C) | 182-197[12][18] | ~210 (decomposes) | >300 | 345-346 |

| Solubility | Soluble in polar solvents like DMSO, DMF, and ethanol.[12][19] | Moderately soluble in water and various solvents.[8] | Soluble in aqueous base. | Slightly soluble in water. |

| Primary Use | Synthetic intermediate for pharmaceuticals and agrochemicals.[12] | Key building block for antiviral and anticancer agents.[8] | Research target for enzyme inhibitors (e.g., CDKs).[4] | Biosynthetic precursor; used in dietary supplements.[16][17] |

Key Synthetic Methodologies

The synthesis of pyrimidine carboxylic acids can be approached through various strategies, typically involving either the construction of the pyrimidine ring with a pre-installed carboxyl or carboxyl equivalent group, or the modification of a pre-formed pyrimidine ring.

General Synthetic Strategies

-

Cyclocondensation Reactions: This is a foundational approach where acyclic precursors are condensed to form the heterocyclic ring. For example, reacting amidines with reagents containing a masked or protected carboxyl group is a common strategy.[20]

-

Hydrolysis of Nitriles or Esters: A straightforward and widely used method involves the hydrolysis of a corresponding pyrimidine nitrile or ester to the carboxylic acid. This is often the final step in a multi-step synthesis.

-

Oxidation of Alkyl or Aldehyde Groups: If a pyrimidine with a methyl or formyl group is available, it can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

The choice of method depends on the desired substitution pattern and the availability of starting materials. The hydrolysis of a nitrile is particularly effective due to the stability of the nitrile group to many reaction conditions used to build the pyrimidine core.

Experimental Protocol: Synthesis of Pyrimidine-2-Carboxylic Acid via Nitrile Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of an aromatic nitrile to a carboxylic acid.[19][21] It is a self-validating system where the progress can be monitored, and the product identity can be confirmed by standard analytical techniques.

Objective: To synthesize pyrimidine-2-carboxylic acid from pyrimidine-2-carbonitrile.

Materials:

-

Pyrimidine-2-carbonitrile

-

Potassium hydroxide (KOH)

-

Deionized water

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Diatomaceous earth

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrimidine-2-carbonitrile (1.0 eq) in deionized water.

-

Hydrolysis: Add KOH (2.0 eq) to the stirring solution. Heat the reaction mixture to reflux for 3-4 hours.

-

Causality Insight: A strong base (KOH) and heat are required to facilitate the nucleophilic attack of hydroxide on the nitrile carbon, leading to complete hydrolysis to the potassium carboxylate salt. Two equivalents of base ensure the reaction goes to completion.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~3-4 with 2N HCl. The product, pyrimidine-2-carboxylic acid, will precipitate as it is less soluble in acidic water than its salt form.

-

Workup: Remove the aqueous phase by rotary evaporation to obtain the crude product mixed with inorganic salts.

-

Extraction: Extract the crude solid with ethyl acetate (3x). The organic product will dissolve in the EtOAc, leaving the inorganic salts behind.

-

Purification: Combine the organic phases and filter through a pad of diatomaceous earth to remove any fine particulates. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orotic acid's contribution to purine and pyrimidine metabolism [cds-bsx.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Orotic acid - Wikipedia [en.wikipedia.org]

- 17. Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role_Chemicalbook [chemicalbook.com]

- 18. 嘧啶-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 20. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 21. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [amp.chemicalbook.com]

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While the precise mechanism of action for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide synthesizes the current understanding of the potential mechanisms of action by examining the established biological targets and signaling pathways of its close structural analogs and derivatives. The primary putative mechanisms include the modulation of key signaling pathways involved in inflammation, cancer, and cell cycle regulation, such as NF-κB, AP-1, EGFR, FLT3, and CHK1. Furthermore, its structural similarity to certain insecticidal agents suggests a potential interaction with ryanodine receptors. This document provides a comprehensive overview of these potential mechanisms, supported by available data on related compounds, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways to guide further research and development.

Introduction

This compound belongs to a class of fluorinated pyrimidine derivatives that have garnered considerable interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule. While this compound is primarily utilized as a synthetic intermediate, the biological activities of its derivatives provide valuable insights into its potential therapeutic applications and mechanisms of action. This guide explores the plausible molecular targets and signaling cascades that may be modulated by this compound, based on the activities of structurally related compounds.

Potential Mechanisms of Action and Signaling Pathways

Based on the biological activities of its derivatives, this compound is likely to exert its effects through one or more of the following signaling pathways:

Inhibition of Pro-inflammatory Signaling Pathways: NF-κB and AP-1

Derivatives of this compound have been investigated as inhibitors of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). These transcription factors play a pivotal role in the inflammatory response, cell proliferation, and survival.[1]

-

NF-κB Signaling: The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNF-α and IL-1.[2][3] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of target genes, including cytokines, chemokines, and adhesion molecules.[3] The non-canonical pathway is activated by other stimuli and involves the processing of p100 to p52.[4] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

-

AP-1 Signaling: AP-1 is a dimeric transcription factor typically composed of proteins from the Jun and Fos families.[5][6][7] It is activated by a wide range of stimuli, including growth factors, cytokines, and cellular stress, through the MAPK signaling cascades (ERK, JNK, and p38).[6][8] AP-1 regulates genes involved in cell proliferation, differentiation, and apoptosis.[5]

Inhibition of Receptor Tyrosine Kinases: EGFR, FLT3, and CHK1

Several derivatives of 5-(trifluoromethyl)pyrimidine have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation, survival, and migration.[9][10] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[11] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[12]

-

FLT3 Signaling: FMS-like tyrosine kinase 3 (FLT3) is crucial for the normal development of hematopoietic stem and progenitor cells.[13][14] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and are associated with a poor prognosis in acute myeloid leukemia (AML).[15][16][17] Activated FLT3 signals through pathways including PI3K/AKT and STAT5.[17]

-

CHK1 Signaling: Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints.[18][19][20] Upon DNA damage, CHK1 is activated by ATR and initiates cell cycle arrest to allow for DNA repair.[19] Cancer cells with a deficient G1 checkpoint often rely on the S and G2 checkpoints regulated by CHK1 for survival, making CHK1 an attractive target for cancer therapy.[21]

Modulation of Ryanodine Receptors

Structurally related compounds, specifically 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, are utilized in the study of insecticidal anthranilic diamides.[22] These insecticides act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction.[23][24][25][26][27] The binding of anthranilic diamides to RyRs leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle paralysis and death of the insect.[23][24][25] This suggests that this compound or its derivatives could potentially interact with RyRs.

Quantitative Data for Structurally Related Compounds

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| 9u | EGFR | Kinase Assay | 0.091 | - | [12] |

| 9u | - | Cytotoxicity | 0.35 | A549 | [12] |

| 9u | - | Cytotoxicity | 3.24 | MCF-7 | [12] |

| 9u | - | Cytotoxicity | 5.12 | PC-3 | [12] |

Note: Compound 9u is (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, a derivative of the core structure.

Experimental Protocols

To facilitate further research into the potential mechanisms of action of this compound and its analogs, detailed protocols for key assays are provided below.

NF-κB Reporter Assay

Objective: To determine if a compound inhibits NF-κB transcriptional activity.

Methodology:

-

Cell Culture: Plate human embryonic kidney (HEK293) cells or a relevant cell line in a 96-well plate and grow to 70-80% confluency.

-

Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Pre-incubate for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Methodology:

-

Reagents: Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the reaction buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound and determine the IC50 value.

Conclusion

While the direct mechanism of action of this compound remains to be definitively elucidated, the evidence from its structurally related analogs strongly suggests its potential to modulate key cellular signaling pathways implicated in inflammation and cancer. The inhibition of NF-κB, AP-1, EGFR, FLT3, and CHK1 represents plausible mechanisms through which this compound and its derivatives may exert their biological effects. Furthermore, the structural alerts for interaction with ryanodine receptors open an alternative avenue for investigation, particularly in the context of insecticide development. This guide provides a foundational framework for researchers to design and execute further studies to precisely define the mechanism of action of this compound and to unlock its full therapeutic or agrochemical potential. Future work should focus on direct binding assays and enzymatic and cell-based functional screens to identify its primary molecular targets.

References

- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 6. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AP-1 function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. ClinPGx [clinpgx.org]

- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Reactome | FLT3 Signaling [reactome.org]

- 15. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CHEK1 - Wikipedia [en.wikipedia.org]

- 20. Termbites [termbites.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. This compound | 306960-74-7 [m.chemicalbook.com]

- 23. gpnmag.com [gpnmag.com]

- 24. researchgate.net [researchgate.net]

- 25. caramellaapp.com [caramellaapp.com]

- 26. researchgate.net [researchgate.net]

- 27. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in the Development of Novel Biologically Active Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significant role of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid as a foundational scaffold in the synthesis of a diverse array of biologically active compounds. While the core molecule itself has not been extensively profiled for its own biological activity, its derivatives have demonstrated potent anticancer, antifungal, and antiviral properties. This document provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in medicinal chemistry and pharmacology.

Introduction: A Versatile Synthetic Building Block

This compound is a heterocyclic organic compound that has garnered substantial interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine ring substituted with a highly electronegative trifluoromethyl group and a reactive carboxylic acid moiety, makes it an ideal starting material for the synthesis of a wide range of derivatives. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The carboxylic acid handle provides a convenient point for chemical modification, allowing for the construction of diverse compound libraries through reactions such as amidation and esterification. Consequently, this pyrimidine derivative serves as a crucial intermediate in the development of novel therapeutic and agrochemical agents.

Biological Activities of this compound Derivatives

The true potential of this compound is realized in the biological activities of its derivatives. Extensive research has demonstrated that modifications of this core structure lead to compounds with significant efficacy in various therapeutic areas.

Anticancer Activity: Targeting the EGFR Signaling Pathway

A prominent area of investigation for derivatives of this compound is in oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor growth. Several studies have reported the synthesis of 5-trifluoromethylpyrimidine derivatives that exhibit potent inhibitory activity against EGFR.

Quantitative Data: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 9u | A549 (Lung Cancer) | 0.35 | |

| 9u | MCF-7 (Breast Cancer) | 3.24 | |

| 9u | PC-3 (Prostate Cancer) | 5.12 | |

| 9u | EGFR Kinase | 0.091 |

The mechanism of action for these anticancer derivatives often involves the inhibition of the EGFR signaling cascade, which plays a critical role in cell growth, proliferation, and survival.

Antifungal and Antiviral Activities

Derivatives of this compound have also shown promising activity against various fungal and viral pathogens. These compounds have been evaluated for their ability to inhibit the growth of plant-pathogenic fungi and the replication of viruses like the Tobacco Mosaic Virus (TMV).

Quantitative Data: Antiviral and Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Activity Type | Target Organism/Virus | EC50 (µg/mL) | Reference |

| 5j | Curative | Tobacco Mosaic Virus | 126.4 | |

| 5m | Protective | Tobacco Mosaic Virus | 103.4 | |

| 5u | Antifungal | Rhizoctonia solani | 26.0 |

Experimental Protocols

To facilitate the replication and further development of these findings, detailed protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal Activity: Mycelial Growth Inhibition Assay

This method is used to evaluate the ability of compounds to inhibit the growth of fungal mycelia.

Protocol:

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-60°C.

-

Compound Incorporation: Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA at various final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

-

Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. The EC50 value can be calculated from the dose-response data.

-

Antiviral Activity: Half-Leaf Method for TMV

This method is used to assess the protective and curative activity of compounds against Tobacco Mosaic Virus (TMV) on host plants.

Protocol:

-

Plant Preparation: Use healthy, well-watered Nicotiana tabacum or other susceptible host plants with fully expanded leaves.

-

Virus Inoculation: Prepare a TMV inoculum by grinding infected leaf tissue in a phosphate buffer.

-

Protective Activity:

-

Gently rub the surface of the left half of a leaf with the test compound solution.

-

After a set time (e.g., 2 hours), lightly dust the entire leaf with carborundum (an abrasive) and then gently rub the entire leaf with the TMV inoculum.

-

-

Curative Activity:

-

Lightly dust the entire leaf with carborundum and then gently rub the entire leaf with the TMV inoculum.

-

After a set time (e.g., 30 minutes), gently rub the surface of the left half of the leaf with the test compound solution.

-

-

Control: The right half of each leaf serves as the control.

-

Incubation: Keep the plants in a greenhouse for 3-4 days for local lesions to develop.

-

Data Analysis: Count the number of local lesions on both the treated and control halves of the leaves. Calculate the percentage of inhibition using the formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where 'C' is the number of lesions on the control half and 'T' is the number of lesions on the treated half.

-

EGFR Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound in a kinase assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to the wells containing the substrate, ATP, and the test compound. The final reaction mixture typically includes a buffer, MgCl₂, and DTT.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This can be done using various commercial kits, such as those based on luminescence (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of inhibition of EGFR activity for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental and Logical Workflow

The discovery and development of novel bioactive compounds from the this compound scaffold typically follows a structured workflow.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. While its intrinsic biological activity is not well-documented, its true strength lies in its utility as a starting point for the synthesis of a multitude of derivatives with potent and diverse biological activities. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development, facilitating the exploration of new chemical space and the generation of novel therapeutic candidates based on this promising pyrimidine core.

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid and Its Derivatives

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The document details the synthesis, physicochemical properties, and burgeoning applications of these compounds, with a particular focus on their role as enzyme inhibitors in medicinal chemistry.

Core Compound: this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive scaffold in drug design.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 306960-77-0 | [1] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |

| Molecular Weight | 192.10 g/mol | [1] |

| Melting Point | 170-175 °C | |

| Boiling Point | 237 °C (Predicted) | [2] |

| Density | 1.491 g/cm³ (Predicted) | [2] |

| pKa | 2.23 ± 0.10 (Predicted) | |

| Storage Temperature | 2-8°C | [1] |

Synthesis

A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. This method is noted for its high yield and directness, particularly for synthesizing pyrimidines without substitution at the 4-position.[3]

A patented method for a related compound, 2-(trifluoromethyl)pyrimidine-5-ol, involves a multi-step synthesis starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[4] This suggests that the synthesis of the carboxylic acid derivative may follow a similar pathway with subsequent oxidation or functional group manipulation.

Derivatives of this compound in Drug Discovery

The this compound scaffold has been extensively utilized in the development of potent enzyme inhibitors, particularly in the field of oncology. The pyrimidine core acts as a versatile platform for the introduction of various substituents to modulate biological activity and pharmacokinetic properties.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A significant application of this compound derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in cancer therapy, and its signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[5]

A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[5] These compounds have demonstrated significant antitumor activities against various cancer cell lines.

The inhibitory activity of several synthesized 5-trifluoromethylpyrimidine derivatives against EGFR kinase and various cancer cell lines is presented below.

| Compound | Target | IC₅₀ (μM) | Cell Line | IC₅₀ (μM) | Reference |

| 9u | EGFR Kinase | 0.091 | A549 (Lung) | 0.35 | [5][6] |

| MCF-7 (Breast) | 3.24 | [5][6] | |||

| PC-3 (Prostate) | 5.12 | [5][6] | |||

| 9a | EGFR Kinase | - | - | - | [5] |

| 9i | EGFR Kinase | - | - | - | [5] |

| 9j | EGFR Kinase | - | - | - | [5] |

| 9k | EGFR Kinase | - | - | - | [5] |

Note: IC₅₀ values for compounds 9a, 9i, 9j, and 9k against EGFR kinase and specific cell lines were not explicitly provided in the cited abstract.

Compound 9u , identified as (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, has shown particular promise.[5][6] Further studies revealed that this compound can induce early apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase, highlighting its potential as an antitumor agent.[5][6]

Antifungal and Other Activities

Derivatives of trifluoromethyl pyrimidine have also been investigated for other biological activities. Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have exhibited good in vitro antifungal activities against a range of plant pathogenic fungi.[7][8] Some of these compounds also showed moderate insecticidal and certain anticancer activities.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

The synthesis of the target 5-trifluoromethylpyrimidine derivatives typically involves a multi-step process, as described by Zuo et al. (2022).[5] The general workflow is illustrated below.

Caption: General synthetic workflow for 5-trifluoromethylpyrimidine derivatives.

A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.08 g, 5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (5) (795 mg, 5.5 mmol) was stirred in DMF (10 mL) at room temperature. Sodium hydride (555 mg, 25 mmol) was then added to the solution at 0 °C, and the mixture was stirred overnight. After the reaction was complete, H₂O (30 mL) was carefully added, and the mixture was extracted with EtOAc (3 x 30 mL). The organic phase was washed with saturated NaCl, dried over Na₂SO₄, filtered, and concentrated under vacuum.

A mixture of compound 7 (700 mg) and palladium on carbon (70 mg) was stirred in MeOH (7 mL). The solution was stirred at room temperature overnight under a hydrogen atmosphere. After the reaction was complete, the reaction solution was filtered through celite. The filtrate was concentrated under vacuum and dried to give a yellow solid (450 mg, 69%).

EGFR Kinase Activity Assay

The EGFR kinase activity can be evaluated using various commercially available assay kits. A typical workflow for such an assay is depicted below.

Caption: Experimental workflow for an EGFR kinase activity assay.

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes. The binding of a ligand, such as EGF, to EGFR triggers a cascade of downstream signaling events. The derivatives of this compound discussed in this guide act as inhibitors of the EGFR kinase domain, thereby blocking this signaling cascade.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. Their utility as scaffolds for the development of potent enzyme inhibitors, particularly for EGFR, has been clearly demonstrated. The synthetic accessibility and the tunable nature of these molecules make them attractive candidates for further investigation in the quest for novel therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research and development in this exciting area.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 306960-74-7 [m.chemicalbook.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

2-(trifluoromethyl)pyrimidine-5-carboxylic acid safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in modern chemical synthesis. Its structure, featuring a pyrimidine core functionalized with a highly lipophilic trifluoromethyl group and a carboxylic acid moiety, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability in target molecules.[4]

However, the same chemical properties that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. This guide is designed for researchers, chemists, and drug development professionals who handle this substance. It provides a comprehensive overview of its hazard profile, outlines field-proven safety protocols, and details emergency procedures to ensure safe laboratory operations. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical characteristics. These properties influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 306960-77-0 | [5] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |

| Molecular Weight | 192.10 g/mol | [5] |

| Appearance | Light yellow to white solid | [6] |

| Melting Point | >210°C | [7] |

| Boiling Point | 237°C | [7] |

| Flash Point | 97°C | [7] |

| Storage Temperature | 2-8°C recommended for long-term stability | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[8][9]

-

Signal Word: Warning [10]

-

GHS Pictograms:

-

Health Hazard

-

Exclamation Mark

-

| GHS Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[9][10] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[9][10] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[9][10] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[9][10] |

Precautionary Statements (Consolidated) [11]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Section 3: Toxicological Profile

-

Acute Oral Toxicity: The "Harmful if swallowed" (H302) classification indicates that ingestion of relatively small quantities can cause significant adverse health effects.[10]

-

Irritation: The compound is a confirmed irritant. Direct contact can cause inflammation and redness of the skin (H315) and serious, potentially damaging, irritation to the eyes (H319).[9][13] Inhalation of the dust can lead to irritation of the respiratory tract, resulting in coughing and shortness of breath (H335).[9][13] The acidic nature of the carboxylic acid group and the reactive potential of the fluorinated pyrimidine ring likely contribute to these irritant effects.

Given the lack of comprehensive toxicological studies, this compound must be handled with the assumption that it may have other, uncharacterized adverse health effects. A conservative approach is always the most trustworthy.

Section 4: Safe Handling and Storage Protocols

A self-validating safety system relies on a multi-layered approach, combining robust engineering controls with rigorous personal practices.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any accidental spills.[13]

-